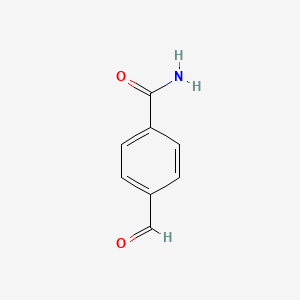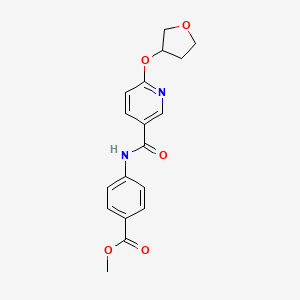
4-Formylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formylbenzamide is an organic compound with the molecular formula C8H7NO2 It is characterized by the presence of a formyl group (-CHO) attached to the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions: 4-Formylbenzamide can be synthesized through several methods. One common approach involves the oxidative cleavage of N-acylamino acids. For instance, hippuric acid can be used as a starting material, which undergoes oxidative cleavage in the presence of copper(II) sulfate pentahydrate and silver(I) nitrate as catalysts . The reaction is carried out in a mixture of dichloromethane and water, with ammonium persulfate as the oxidizing agent. The reaction mixture is heated to 40°C and stirred, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. One such method includes the reaction of benzamides with dimethylformamide dimethyl acetal, followed by oxidative decarboxylation . This method is preferred for large-scale production due to its efficiency and scalability.
化学反应分析
Types of Reactions: 4-Formylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to form alcohols.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxybenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
科学研究应用
4-Formylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-formylbenzamide primarily involves its reactivity with nucleophiles due to the presence of the formyl group. This reactivity allows it to form covalent bonds with various biomolecules, making it useful in bioconjugation techniques . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
4-Formylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-Hydroxybenzamide: Similar structure but with a hydroxyl group instead of a formyl group.
Benzamide: The parent compound without any substituents on the benzene ring.
Uniqueness: 4-Formylbenzamide is unique due to the presence of both the formyl and amide groups, which confer distinct reactivity and versatility in chemical synthesis and bioconjugation applications .
属性
IUPAC Name |
4-formylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCXCRLPNMJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-41-8 |
Source


|
| Record name | 4-formylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 4-Formylbenzamide utilized in bioconjugation chemistry?
A1: this compound (4FB) serves as a versatile linker in bioconjugation strategies. It reacts efficiently with hydrazide-modified molecules, forming a stable bis-aryl hydrazone bond. [, ] This property makes it valuable for conjugating molecules like polymers or antibodies to various substrates, including nanoparticles, surfaces, and other biomolecules.
Q2: Can you provide an example of this compound's application in material science?
A2: One study successfully functionalized cellulose nanocrystals (CNCs) with metal-chelating diblock copolymers using this compound. [] Researchers first introduced 4FB groups onto the CNC surface. Subsequently, they grafted polymers with hydrazinonicotinate acetone hydrazine (HyNic) end groups onto the modified CNCs via bis-aryl hydrazone bond formation. This modification strategy holds promise for developing radiotherapeutic agents. []
Q3: What is the role of this compound in developing targeted therapies?
A3: this compound plays a crucial role in synthesizing targeted therapeutic agents by enabling the conjugation of targeting moieties to therapeutic molecules. For instance, researchers used this compound to conjugate a metal-chelating polymer (MCP) to the monoclonal antibody panitumumab, which targets the epidermal growth factor receptor (EGFR). [] This conjugation allowed for the complexation of radioisotopes like ¹¹¹In or ¹⁷⁷Lu, creating a potential theranostic agent for EGFR-positive pancreatic cancer. []
Q4: Are there other examples of this compound use in antibody-based targeting strategies?
A4: Yes, a study employed this compound to create a bispecific antibody construct by linking an anti-human CD90 monoclonal antibody to an anti-myosin light chain 1 (MLC1) antibody. [] They modified the anti-CD90 antibody with a pegylated this compound moiety and the anti-MLC1 antibody with a 6-hydrazinonicotinamide moiety, facilitating their covalent linkage via bis-arylhydrazone formation. [] This bispecific antibody construct showed potential for targeted delivery of bone-marrow-derived multipotent stromal cells (BMMSC) to infarcted myocardium. []
Q5: How does this compound contribute to research in cell-cell interactions?
A5: this compound facilitates the creation of "immuno-DNAs" by enabling the covalent attachment of single-stranded DNA oligonucleotides to antibodies. [] These immuno-DNAs can bind to specific cell surface antigens via the antibody portion, while the DNA strand facilitates interactions with complementary DNA strands conjugated to other antibodies. This method allows researchers to control the assembly of heterotypic multicellular systems by exploiting the specificity of antibody-antigen and DNA-DNA interactions. []
Q6: What is the significance of using this compound in synthesizing chitosan derivatives?
A6: Research has shown that new chitosan derivatives can be synthesized using a reductive N-alkylation reaction with various aldehydes, including this compound. [] This modification significantly enhances the solubility of chitosan in methanol, broadening its application in various fields. For example, these modified chitosan derivatives exhibited potential as coating materials for electroless plating due to their palladium-adsorption capabilities. []
Q7: Is this compound involved in developing antimicrobial agents?
A7: While not directly antimicrobial, this compound plays a supporting role in designing antimicrobial agents. In a study focusing on hydrogen sulfide (H2S)-releasing antimicrobial agents, researchers synthesized a dipeptide hydrogel incorporating this compound. [] While the this compound itself did not release H2S, it played a crucial role in constructing the dipeptide structure, which exhibited potent Staphylococcus aureus biofilm disruption properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2918198.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2918199.png)
![N-(3-HYDROXYPHENYL)-2-(2-METHOXY-4-{[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B2918200.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2918205.png)
![3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2918208.png)
![5-benzyl-N-(3-chlorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2918209.png)

![1-[(3S,4R)-3-Amino-4-phenylpyrrolidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride](/img/structure/B2918213.png)
![2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2918215.png)
![3-(azepane-1-carbonyl)-7-methyl-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2918216.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2918218.png)


